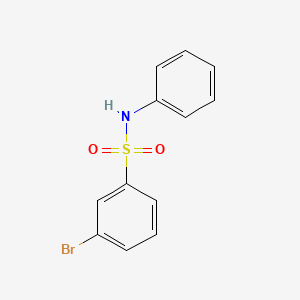
3-bromo-N-phenylbenzenesulfonamide
概述
描述
3-Bromo-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C12H10BrNO2S. It is a derivative of benzenesulfonamide, where a bromine atom is substituted at the third position of the benzene ring and an N-phenyl group is attached to the sulfonamide nitrogen. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
作用机制
Target of Action
3-Bromo-N-phenylbenzenesulfonamide is an intermediate in the synthesis of Belinostat Acid . Belinostat is a novel histone deacetylase 3 (HDAC3) selective inhibitor . HDAC3 is a crucial enzyme involved in the regulation of gene expression and is a primary target for cancer therapeutics .
Mode of Action
The compound interacts with its target, HDAC3, by inhibiting its activity . This inhibition disrupts the normal function of HDAC3, leading to changes in gene expression. The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of HDAC3 affects various biochemical pathways, primarily those involved in gene expression and cellular growth . This can lead to the suppression of tumor growth in cancer cells . The downstream effects of these changes in biochemical pathways are complex and depend on the specific cellular context.
Result of Action
The primary molecular effect of this compound is the inhibition of HDAC3 . This leads to changes in gene expression, which can have various cellular effects, including the suppression of tumor growth .
生化分析
Biochemical Properties
3-Bromo-N-phenylbenzenesulfonamide is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a variety of biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings have been observed to change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
3-Bromo-N-phenylbenzenesulfonamide can be synthesized through the amidation reaction. One common method involves dissolving 3-bromobenzenesulfonic acid and aniline in pyridine, followed by the addition of a condensing agent such as EDC-HCl. The reaction is carried out at a temperature range of 50 to 80°C for 2 to 3 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale amidation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
化学反应分析
Types of Reactions
3-Bromo-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as N-phenylbenzenesulfonamide derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling: Biaryl compounds.
科学研究应用
3-Bromo-N-phenylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of histone deacetylase inhibitors, which have potential therapeutic applications in cancer treatment.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure with a fluorine atom instead of a hydrogen atom on the phenyl ring.
N-Phenylbenzenesulfonamide: Lacks the bromine substitution.
3-Chloro-N-phenylbenzenesulfonamide: Contains a chlorine atom instead of a bromine atom.
Uniqueness
3-Bromo-N-phenylbenzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or hydrogen .
属性
IUPAC Name |
3-bromo-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h1-9,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSZUSKQOMHYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

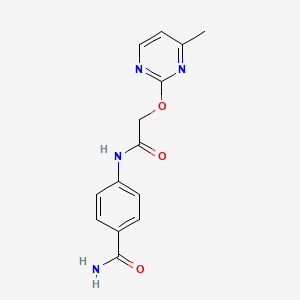
![2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetic acid](/img/structure/B2777262.png)
![2-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2777264.png)
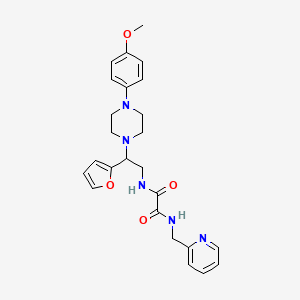
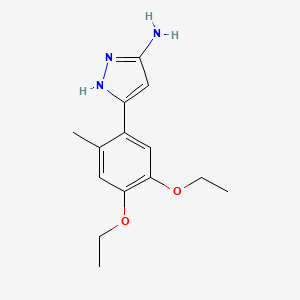
![4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2777268.png)
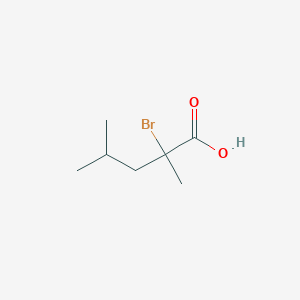
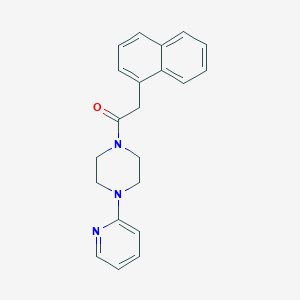
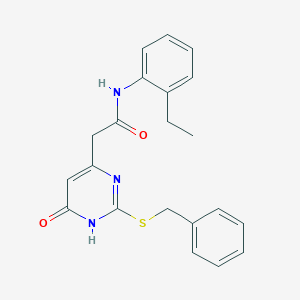
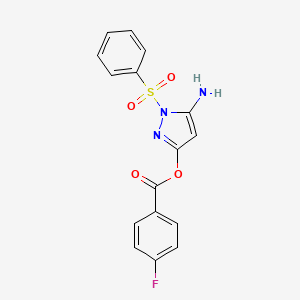
![2,2-diphenyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide](/img/structure/B2777276.png)
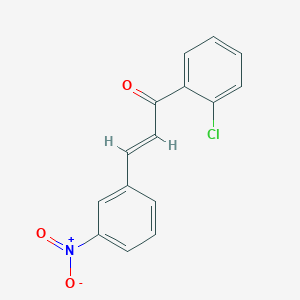
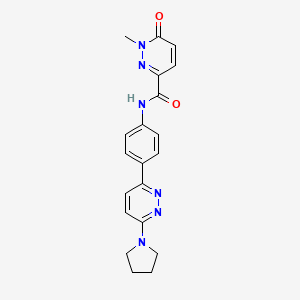
![[(2,5-Dimethylphenyl)methyl]phosphonic acid](/img/structure/B2777281.png)
